R-Doxazosin R-Doxazosin [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone is a N-arylpiperazine.
Brand Name: Vulcanchem
CAS No.: 70918-17-1
VCID: VC21347452
InChI: InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Molecular Formula: C23H25N5O5
Molecular Weight: 451.5 g/mol

R-Doxazosin

CAS No.: 70918-17-1

Cat. No.: VC21347452

Molecular Formula: C23H25N5O5

Molecular Weight: 451.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

R-Doxazosin - 70918-17-1

CAS No. 70918-17-1
Molecular Formula C23H25N5O5
Molecular Weight 451.5 g/mol
IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
Standard InChI InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1
Standard InChI Key RUZYUOTYCVRMRZ-HXUWFJFHSA-N
Isomeric SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC

Chemical Structure and Properties

R-Doxazosin, chemically known as [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone, is the right-handed enantiomer of doxazosin with the molecular formula C₂₃H₂₅N₅O₅ . This compound has a molecular weight of 451.5 g/mol and features a quinazoline nucleus with specific three-dimensional orientation .

The stereochemistry of R-doxazosin is defined by the R-configuration at the chiral center in the 2,3-dihydro-1,4-benzodioxin portion of the molecule. This specific spatial arrangement differentiates it from its mirror image counterpart, S-doxazosin . The three-dimensional configuration of R-doxazosin plays a crucial role in its binding affinity to receptors and its subsequent pharmacological effects.

Chemical identifiers for R-doxazosin include:

  • CAS Number: 70918-17-1

  • PubChem CID: 6604102

  • InChIKey: RUZYUOTYCVRMRZ-HXUWFJFHSA-N

  • SMILES Notation: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC

Pharmacological Properties

Binding Affinity

In binding studies using human prostate tissue, R-doxazosin has demonstrated high affinity for alpha-1 adrenoceptors. Research indicates that R-doxazosin exhibits a pKi value (negative logarithm of the inhibition constant) of 8.47-8.55 at alpha-1 adrenoceptors in human prostate tissue, which is comparable to the pKi values of racemic doxazosin (8.60-8.63) and S-doxazosin (8.61-8.65) .

Interestingly, when examining alpha-2 adrenoceptor binding, R-doxazosin shows a slightly higher affinity (pKi = 6.47-6.54) compared to S-doxazosin (pKi = 5.91-5.94), indicating a 3- to 4-fold greater binding capacity to alpha-2 adrenoceptors . This difference, while modest, suggests potential variations in the pharmacological profile between the two enantiomers.

Pharmacokinetics

Plasma Protein Binding

R-Doxazosin, often referred to as (+)doxazosin in some literature, exhibits significant stereoselective plasma protein binding. Studies across multiple species (rats, dogs, and humans) have demonstrated that R-doxazosin is highly bound to plasma proteins, with binding percentages ranging from 90.9% to 95.4% .

Notably, R-doxazosin consistently shows higher protein binding capacities compared to S-doxazosin (which exhibits 89.4%-94.3% binding) across all three species examined . The difference in bound concentration between the two enantiomers becomes more pronounced as their concentrations increase, suggesting a concentration-dependent stereoselective binding mechanism .

Table 1: Plasma Protein Binding Percentages of Doxazosin Enantiomers in Different Species

SpeciesR-Doxazosin Binding (%)S-Doxazosin Binding (%)
Rat90.9-95.489.4-94.3
Dog90.9-95.489.4-94.3
Human90.9-95.489.4-94.3

Note: Data compiled from study of doxazosin enantiomers across concentration range of 200-800 ng/mL .

This stereoselective binding to plasma proteins may partially explain observed differences in plasma concentrations between the enantiomers after administration of racemic doxazosin, with R-doxazosin typically showing higher plasma concentrations than S-doxazosin .

Pharmacodynamics

Effects on Blood Pressure

R-Doxazosin demonstrates potent antihypertensive effects, with studies indicating greater efficacy compared to S-doxazosin in reducing blood pressure. In animal studies, R-doxazosin consistently lowered systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) more effectively than equivalent doses of S-doxazosin .

Table 2: Comparative Effects of Doxazosin Enantiomers on Blood Pressure Parameters

ParameterR-Doxazosin (250 nmol/kg)S-Doxazosin (250 nmol/kg)
SBP Reduction50.2%31.8%
DBP Reduction60.6%41.1%
MAP Reduction56.6%37.3%

Data from anesthetized rat models following single-dose administration .

The ED30 values (dose producing a 30% decrease in MAP) for R-doxazosin, racemic doxazosin, and S-doxazosin were determined to be 15.6±9.4, 45.9±20.6, and 128.8±35.7 nmol/kg, respectively, with a potency ratio of 1:3:8 . This indicates that R-doxazosin is approximately 8 times more potent than S-doxazosin and about 3 times more potent than racemic doxazosin in lowering blood pressure .

Comparative Studies with S-Doxazosin

Direct comparisons between R-doxazosin and S-doxazosin have revealed several significant differences in their pharmacological profiles. These differences span binding affinities, pharmacokinetic properties, and pharmacodynamic effects, as summarized in the following table:

Table 3: Comparative Properties of R-Doxazosin and S-Doxazosin

PropertyR-DoxazosinS-DoxazosinReference
Alpha-1 receptor binding (pKi)8.47-8.558.61-8.65
Alpha-2 receptor binding (pKi)6.47-6.545.91-5.94
Plasma protein binding (%)90.9-95.489.4-94.3
Potency (ED30, nmol/kg)15.6±9.4128.8±35.7
Effect on heart rate at 250 nmol/kg-10.9%No significant change

These comparisons highlight that while both enantiomers share similar alpha-1 adrenoceptor binding properties, R-doxazosin exhibits higher alpha-2 adrenoceptor affinity, stronger plasma protein binding, substantially greater potency in lowering blood pressure, and more pronounced effects on cardiac function .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator